Spectroscopic Data for (2-Ethylphenyl)(thiophen-2-yl)methanol: A Technical Guide
Spectroscopic Data for (2-Ethylphenyl)(thiophen-2-yl)methanol: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound (2-Ethylphenyl)(thiophen-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide offers in-depth analysis and interpretation, grounded in established spectroscopic principles, to facilitate the identification and characterization of this molecule.
Introduction
(2-Ethylphenyl)(thiophen-2-yl)methanol is a diarylmethanol derivative with potential applications in medicinal chemistry and materials science.[1][2] Accurate structural elucidation is the cornerstone of understanding its chemical behavior and biological activity. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide synthesizes predicted data to offer a detailed spectroscopic profile of the target molecule.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for (2-Ethylphenyl)(thiophen-2-yl)methanol.
Caption: Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [3][4]
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Weak | C=C stretch (aromatic) |
| 1470-1430 | Medium | C-H bend (aliphatic) |
| 1250-1000 | Strong | C-O stretch (alcohol) |
| 850-700 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation of IR Spectrum
The IR spectrum of (2-Ethylphenyl)(thiophen-2-yl)methanol is expected to be dominated by a broad and strong absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The presence of both aromatic and aliphatic C-H bonds will be indicated by medium intensity peaks just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations will give rise to several medium to weak bands in the 1600-1450 cm⁻¹ region. A strong C-O stretching band is anticipated in the 1250-1000 cm⁻¹ range. The substitution pattern on the aromatic rings will be reflected in the strong C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).
Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of a liquid or solid sample is as follows: [5][6][7]
-
Sample Preparation (ATR): For a solid sample, place a small amount directly onto the ATR crystal. For a liquid, a single drop is sufficient.
-
Background Scan: Perform a background scan with the clean, empty ATR accessory to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.
Caption: Experimental workflow for FT-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and deducing its structure. [8][9]
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 218
-
Major Fragments:
-
m/z = 201 (M - OH)⁺
-
m/z = 189 (M - C₂H₅)⁺
-
m/z = 111 (Thiophenyl-CH-OH)⁺ or (Ethylphenyl)⁺
-
m/z = 83 (Thiophenyl)⁺
-
Interpretation of Mass Spectrum
The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 218, corresponding to the molecular weight of (2-Ethylphenyl)(thiophen-2-yl)methanol. A significant fragment at m/z 201 would result from the loss of a hydroxyl radical. The loss of the ethyl group from the phenyl ring would lead to a fragment at m/z 189. Cleavage of the bond between the methine carbon and one of the aromatic rings would result in characteristic fragments. For example, cleavage to retain the thiophenyl-methanol portion could give a fragment at m/z 111, while cleavage to retain the ethylphenyl radical cation would also be at m/z 111, leading to a potentially intense peak at this value. The thiophenyl cation itself would appear at m/z 83.
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an EI mass spectrum is as follows: [1][2]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the separated ions and record their abundance.
-
Data Analysis: Generate a mass spectrum, which is a plot of ion abundance versus m/z.
Caption: Experimental workflow for Mass Spectrometry.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of (2-Ethylphenyl)(thiophen-2-yl)methanol. The presented NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the identification and structural verification of this compound. The outlined experimental protocols adhere to standard laboratory practices and are intended to guide researchers in obtaining high-quality spectroscopic data. As with any novel compound, experimental verification of this predicted data is the crucial next step in its comprehensive analysis.
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